An In-depth Technical Guide to (+)-MDL 105725, a Selective 5-HT2A Antagonist Derived from the Archetypal Ligand MDL 100907
An In-depth Technical Guide to (+)-MDL 105725, a Selective 5-HT2A Antagonist Derived from the Archetypal Ligand MDL 100907
Distribution: For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor predominantly linked to Gq/11 signaling, is a pivotal target in contemporary neuropharmacology. Its modulation is central to the mechanism of action of atypical antipsychotics and is implicated in the pathophysiology of numerous CNS disorders, including schizophrenia, psychosis, and depression. The development of highly selective antagonists for the 5-HT2A receptor is therefore a critical endeavor in the pursuit of more effective and safer therapeutics. This guide provides a comprehensive technical overview of (+)-MDL 105725, a selective 5-HT2A antagonist. Due to its nature as a close structural and functional analogue, this guide is anchored in the extensive characterization of its parent compound, MDL 100907 (Volinanserin), a benchmark for selective 5-HT2A antagonism. We will explore the rationale for its development, its mechanism of action, the critical experimental workflows for its characterization, and its significance as a research tool and therapeutic candidate.
The 5-HT2A Receptor: A High-Value Target in Neuropsychiatry
Serotonin (5-hydroxytryptamine) exerts diverse effects throughout the central nervous system by acting on a wide array of receptor subtypes.[1] The 5-HT2A receptor is particularly enriched in cortical regions and plays a crucial role in cognitive processes, mood, and perception.[1] Overactivity of this receptor system has been linked to the positive symptoms of schizophrenia and the hallucinatory effects of psychedelic drugs.[2][3] Consequently, blockade of 5-HT2A receptors is a cornerstone of modern antipsychotic therapy, offering efficacy against psychosis with a reduced liability for the extrapyramidal side effects associated with pure dopamine D2 receptor antagonists.[2][3]
The therapeutic hypothesis is that selective 5-HT2A antagonism can normalize glutamatergic and dopaminergic signaling in cortical and striatal circuits, thereby alleviating psychotic symptoms.[4][5] This has driven the development of ligands with high affinity and selectivity for the 5-HT2A receptor, of which MDL 100907 is a preeminent example.
MDL 100907: The Foundation for (+)-MDL 105725
MDL 100907, or R-(+)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol, emerged from extensive research as a highly potent and selective 5-HT2A receptor antagonist.[2] Its pharmacological profile has established it as an invaluable tool for both preclinical research and clinical investigation, including its use as a PET radioligand for imaging 5-HT2A receptors in the human brain.[1][6]
Pharmacological Profile of MDL 100907
The defining characteristic of MDL 100907 is its exceptional selectivity. This is crucial for delineating the specific roles of the 5-HT2A receptor in physiological and pathological processes, avoiding the confounding effects of off-target activities.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 0.36 nM | Rat 5-HT2A Receptor | |
| Binding Affinity (KD) | 0.56 nM | Rat Cortical Homogenates | [7] |
| Functional Antagonism (IC50) | 3.3 - 5.1 nM | 5-HT-stimulated phosphoinositide hydrolysis | |
| Selectivity | >80-fold vs. other 5-HT subtypes | Radioligand Binding Assays | |
| Selectivity | >100-fold vs. other measured receptors | Radioligand Binding Assays | [2] |
Table 1: In Vitro Pharmacological Data for MDL 100907
(+)-MDL 105725: A Functionalizable Derivative
(+)-MDL 105725, chemically identified as 3-({1-[2-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl}-hydroxy-methyl)-2-methoxy-phenol, is a 3-phenolic derivative of MDL 100907. Research has shown that modifications at the methoxy groups of the catechol ring on MDL 100907 can be made while retaining significant 5-HT2A antagonist activity.[8][9] The synthesis of such derivatives is often pursued to create precursors for radiolabeling (e.g., with Carbon-11) or for the attachment of linkers to create bivalent ligands or other chemical probes.[8][9][10]
The strategic importance of (+)-MDL 105725 lies in its utility as a platform for further chemical modification, leveraging the established high-affinity and high-selectivity pharmacophore of MDL 100907.
Mechanism of Action: Competitive Antagonism of Gq/11 Signaling
The 5-HT2A receptor is canonically coupled to the Gq/11 family of G-proteins. Agonist binding initiates a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately modulates neuronal excitability and gene expression.
(+)-MDL 105725, like its parent compound, acts as a competitive antagonist at the 5-HT2A receptor. It binds with high affinity to the receptor's orthosteric site, thereby preventing the binding of the endogenous agonist, serotonin. This blockade inhibits the Gq/11 signaling cascade, preventing the downstream generation of IP3 and DAG and the subsequent release of intracellular calcium.
Experimental Characterization Workflow
The validation of a novel selective 5-HT2A antagonist like (+)-MDL 105725 follows a rigorous, multi-stage process, progressing from in vitro binding and functional assays to in vivo behavioral models. This workflow is designed to comprehensively define the compound's potency, selectivity, and functional effects.
Step-by-Step Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of (+)-MDL 105725 for the 5-HT2A receptor and its selectivity against other relevant receptors.
Causality: This assay is the foundational step to confirm target engagement. By using a radiolabeled ligand with known high affinity for the 5-HT2A receptor (e.g., [3H]ketanserin or [3H]MDL 100907), we can measure the ability of our unlabeled test compound, (+)-MDL 105725, to compete for and displace the radioligand. The concentration at which it displaces 50% of the radioligand (IC50) is used to calculate its affinity constant (Ki). Performing this across a panel of different receptors establishes the compound's selectivity profile.
Methodology:
-
Tissue/Cell Preparation:
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Homogenize rat frontal cortex tissue (rich in 5-HT2A receptors) or membranes from cells stably expressing the human 5-HT2A receptor in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in fresh buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer.
-
50 µL of a fixed concentration of radioligand (e.g., [3H]MDL 100907 at a concentration near its KD, ~0.5 nM).[7]
-
50 µL of varying concentrations of the test compound, (+)-MDL 105725 (typically a serial dilution from 10 µM to 0.1 nM).
-
50 µL of the membrane preparation (e.g., 70-150 µg protein).
-
-
For Non-Specific Binding (NSB): In separate wells, use a high concentration of a known 5-HT2A antagonist (e.g., 10 µM unlabeled MDL 100907) instead of the test compound.
-
For Total Binding: In separate wells, use buffer instead of any competing ligand.
-
-
Incubation & Harvesting:
-
Incubate the plates at 37°C for 15-30 minutes to reach equilibrium.[7]
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filter mats (e.g., GF/B), which trap the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification & Analysis:
-
Place the filter mats in scintillation vials with scintillation fluid.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of (+)-MDL 105725.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD) , where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Step-by-Step Protocol: Phosphoinositide (IP) Hydrolysis Functional Assay
Objective: To determine the functional antagonist potency (IC50 or pA2) of (+)-MDL 105725 by measuring its ability to block agonist-induced signaling.
Causality: Binding to a receptor does not guarantee a functional effect. This assay directly measures the consequence of receptor activation—the production of inositol phosphates. By challenging the cells with a 5-HT2A agonist (like serotonin) in the presence of our antagonist, we can quantify its ability to inhibit the signaling cascade. This provides a measure of its functional potency, a critical parameter for predicting in vivo efficacy.
Methodology:
-
Cell Culture and Labeling:
-
Culture cells stably expressing the 5-HT2A receptor (e.g., NIH 3T3 or CHO cells) in appropriate media.[2]
-
Plate the cells in 24- or 48-well plates.
-
Label the cells by incubating them overnight with [3H]myo-inositol, which is incorporated into the cell membrane as PIP2.
-
-
Antagonist and Agonist Treatment:
-
Wash the cells to remove unincorporated [3H]myo-inositol.
-
Pre-incubate the cells for 15-30 minutes with varying concentrations of the antagonist, (+)-MDL 105725, in a buffer containing lithium chloride (LiCl). LiCl is crucial as it inhibits inositol monophosphatase, leading to the accumulation of the [3H]IPs to be measured.
-
Stimulate the cells by adding a fixed concentration of a 5-HT2A agonist (e.g., serotonin at its EC80 concentration) for 30-60 minutes.
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by aspirating the medium and adding ice-cold 0.5 M trichloroacetic acid (TCA) to lyse the cells and precipitate macromolecules.
-
Incubate on ice for 30 minutes.
-
Collect the TCA-soluble supernatant, which contains the [3H]IPs.
-
-
Purification and Quantification:
-
Separate the [3H]IPs from the free [3H]myo-inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
Wash the columns to remove the unincorporated precursor.
-
Elute the total [3H]IPs with a high-molarity salt buffer (e.g., 1 M ammonium formate).
-
Quantify the radioactivity of the eluate using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the [3H]IP accumulation against the log concentration of (+)-MDL 105725.
-
Normalize the data relative to the response produced by the agonist alone (100%) and basal levels (0%).
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the agonist-induced response.
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In Vivo Correlates of 5-HT2A Antagonism
Preclinical in vivo models are essential to demonstrate that the in vitro potency and selectivity of a compound translate into a desired physiological effect in a whole organism. For a putative antipsychotic like (+)-MDL 105725, key models assess its ability to block the behavioral effects of 5-HT2A agonists or psychostimulants.
-
Inhibition of Hallucinogen-Induced Head-Twitch Response (HTR): In rodents, 5-HT2A agonists like 5-MeO-DMT induce a characteristic and quantifiable head-twitch behavior. The ability of an antagonist to potently block this response is a strong indicator of in vivo 5-HT2A target engagement and potential antipsychotic-like activity.[2]
-
Antagonism of Amphetamine-Induced Hyperlocomotion: While primarily a dopamine-mediated behavior, this model is sensitive to modulation by the serotonergic system. Potent 5-HT2A antagonists like MDL 100907 can inhibit D-amphetamine-stimulated locomotion, which is considered a measure of potential antipsychotic efficacy.[2]
-
Reversal of Prepulse Inhibition (PPI) Deficits: PPI is a measure of sensorimotor gating that is deficient in schizophrenic patients. Drugs that induce psychosis can disrupt PPI in animals, and this disruption can be reversed by atypical antipsychotics. The ability of a 5-HT2A antagonist to restore PPI is another indicator of its therapeutic potential.
Conclusion and Future Directions
(+)-MDL 105725 represents a strategic evolution from its parent compound, the highly selective and well-characterized 5-HT2A antagonist MDL 100907. By leveraging a proven high-affinity pharmacophore, (+)-MDL 105725 serves as both a potent antagonist in its own right and a versatile chemical scaffold for the development of advanced research tools, such as PET ligands and bivalent probes to investigate receptor dimerization.[8][9] The technical workflows detailed in this guide provide a robust framework for the comprehensive evaluation of such compounds, ensuring a thorough understanding of their pharmacological profile from molecular binding to in vivo functional outcomes. The continued exploration of highly selective 5-HT2A antagonists like (+)-MDL 105725 is paramount for advancing our understanding of serotonergic systems and for developing next-generation therapeutics for a host of neuropsychiatric disorders.
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Ren, H., Wey, H. Y., Strebl, M., Neelamegam, R., Ritter, T., & Hooker, J. M. (2014). Synthesis and Imaging Validation of [18F]MDL100907 Enabled by Ni-Mediated Fluorination. ACS Chemical Neuroscience, 5(7), 611–615. [Link]
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